2-Cyano-3-(4-methoxyanilino)-2-butenamide
Description
Contextualization within Enaminonitrile Chemistry and Anilide Derivative Research
2-Cyano-3-(4-methoxyanilino)-2-butenamide is a multifunctional compound that stands at the intersection of two significant classes of organic molecules: enaminonitriles and anilide derivatives. Enaminonitriles are characterized by an amino group and a cyano group attached to a carbon-carbon double bond. They are highly valued in organic synthesis as versatile precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridines. nih.govtandfonline.comresearchgate.net The reactivity of the enaminonitrile moiety allows for cyclization reactions, making them key building blocks for compounds with potential biological activities, including antimicrobial and anticancer properties. nih.govnih.gov
Anilides, which are amide derivatives of aniline (B41778), constitute another crucial component of this molecule's chemical identity. The anilide framework is a well-established pharmacophore found in numerous biologically active compounds and pharmaceuticals. nih.govresearchgate.net Research into anilide derivatives has yielded compounds with a broad spectrum of activities, including analgesic, anti-inflammatory, and anesthetic properties. doi.orguomisan.edu.iq The incorporation of the 4-methoxyanilino group into the target molecule imparts the characteristic features of an anilide, suggesting a potential for biological interactions typical of this class. The hybrid nature of this compound, combining the synthetic versatility of enaminonitriles with the pharmacological relevance of anilides, makes it a compelling subject for synthetic and medicinal chemistry research.
Academic Significance of the 2-Butenamide Scaffold in Organic and Bioorganic Disciplines
The 2-butenamide scaffold, specifically the 2-cyano-N-aryl-2-butenamide core, is of considerable academic and pharmaceutical significance. A prominent example that underscores the importance of this structural motif is the drug Teriflunomide (B560168). drugbank.comwikipedia.org Teriflunomide, chemically named (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide, is the active metabolite of Leflunomide and is approved for the treatment of relapsing forms of multiple sclerosis. wikipedia.orgnih.gov
Teriflunomide functions as an immunomodulatory agent by inhibiting the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway. nih.gov This inhibition curtails the proliferation of rapidly dividing cells like activated lymphocytes, which are implicated in the pathophysiology of autoimmune diseases. wikipedia.org The clinical success of Teriflunomide firmly establishes the 2-cyano-N-aryl-2-butenamide scaffold as a validated template for designing enzyme inhibitors and immunomodulatory drugs. This precedent provides a strong rationale for investigating the biological potential of analogues like this compound.
| Property | Value |
| IUPAC Name | (2Z)-2-cyano-3-(4-methoxyanilino)-2-butenamide |
| CAS Number | 120651-01-6 |
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| Physical Form | Solid |
Overview of Current Academic Research Trajectories for this compound and Related Compounds
Current research involving this compound and structurally similar compounds is proceeding along several key trajectories.
Pharmaceutical Synthesis and Impurity Profiling: One area of investigation is spurred by the identification of a related compound, (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide, as a process-related impurity during the synthesis of Istradefylline, a drug used for treating Parkinson's disease. nih.govchrom-china.comnih.govrsc.org This discovery highlights the relevance of such butenamide derivatives in pharmaceutical manufacturing. Research in this domain focuses on understanding the formation mechanisms of these compounds, developing analytical methods for their detection and control, and assessing their potential impact on the safety and efficacy of the final drug product. nih.govchrom-china.com
Synthetic Precursors for Heterocyclic Chemistry: Leveraging the reactivity of the enaminonitrile functional group, a significant research trajectory involves using these compounds as building blocks for more complex molecules. Scientists are exploring their utility in synthesizing novel heterocyclic systems, which are scaffolds for new therapeutic agents. tandfonline.comresearchgate.net The goal is to create libraries of diverse compounds for screening against various biological targets, including enzymes and receptors implicated in diseases like cancer and microbial infections. nih.govresearchgate.net
Exploration of Bioactivity: Drawing inspiration from the immunomodulatory activity of Teriflunomide and the broad biological profile of anilides, another major research avenue is the direct investigation of the pharmacological properties of this compound and its analogues. nih.govnih.gov Studies are likely to focus on their potential as anti-inflammatory, anti-proliferative, or enzyme inhibitory agents. This research involves in vitro screening against various cell lines and enzymes, followed by in vivo studies to validate promising initial findings.
| Compound Name | Context / Significance |
| Teriflunomide | Active metabolite of Leflunomide; an immunomodulatory drug for multiple sclerosis that validates the 2-cyano-N-aryl-2-butenamide scaffold as a therapeutic template. drugbank.comnih.gov |
| (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide | A process-related impurity found during the synthesis of the anti-Parkinson's drug Istradefylline, highlighting the relevance of this scaffold in pharmaceutical chemistry. nih.govrsc.org |
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyanilino)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(11(7-13)12(14)16)15-9-3-5-10(17-2)6-4-9/h3-6,15H,1-2H3,(H2,14,16)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTQVYDRODJKFH-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Cyano 3 4 Methoxyanilino 2 Butenamide
Diverse Synthetic Pathways to 2-Cyano-3-(4-methoxyanilino)-2-butenamide
The synthesis of this compound primarily revolves around the formation of an enaminonitrile scaffold. This can be achieved through several synthetic routes, with condensation reactions being the most prominent.
Condensation Reactions in the Formation of Enaminonitriles
Enaminonitriles are a class of compounds characterized by an amine group and a cyano group attached to a double bond. Their synthesis is often achieved through condensation reactions. A key strategy for synthesizing the target compound involves the reaction of a β-keto nitrile with an aniline (B41778) derivative. Specifically, the condensation of acetoacetonitrile (3-oxobutanenitrile) with 4-methoxyaniline would yield this compound. This reaction typically proceeds by the nucleophilic attack of the amino group of 4-methoxyaniline on the keto group of acetoacetonitrile, followed by dehydration to form the enamine structure.
Another relevant reaction is the Thorpe-Ziegler reaction, a base-catalyzed self-condensation of nitriles to form enamines. drugfuture.comwikipedia.org While this is typically an intramolecular reaction to form cyclic ketones, the underlying principles of base-catalyzed nitrile condensation are pertinent to the formation of enaminonitrile structures. wikipedia.orgresearchgate.net
Utilization of 4-Methoxyaniline and Acetoacetonitrile Derivatives as Starting Materials
The principal starting materials for the synthesis of this compound are 4-methoxyaniline and a derivative of acetoacetonitrile. 4-Methoxyaniline serves as the amine source, providing the anilino moiety of the final product. Acetoacetonitrile or its derivatives provide the four-carbon backbone, including the cyano group and the amide functionality. The direct condensation of these two precursors is the most straightforward conceptual pathway to the target molecule.
Role of Catalysis in Enhancing Synthetic Efficiency and Yield for Enaminonitriles
Catalysis plays a crucial role in improving the efficiency and yield of enaminonitrile synthesis. Both acid and base catalysis can be employed for the condensation reaction between a ketone and an amine. Acid catalysts protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. Base catalysts, on the other hand, can facilitate the removal of a proton from the amine, increasing its nucleophilicity.
Stereoselective Synthesis Approaches for this compound (if applicable)
The double bond in this compound can exist as either E or Z isomers. While specific stereoselective synthesis methods for this exact compound are not widely reported, general strategies for the stereoselective synthesis of tetrasubstituted olefins can be considered. nih.gov These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, electro-oxidative C(sp³)–H bond functionalization of acetonitrile (B52724) has been shown to produce sulfur-containing β-enaminonitrile derivatives with high stereoselectivity, particularly when a phosphine (B1218219) oxide catalyst is used. nih.gov Such principles could potentially be adapted to control the geometry of the double bond in the target compound.
Precursor Compounds and Their Synthetic Utility in the Preparation of this compound
The primary precursors for the synthesis of this compound are 4-methoxyaniline and acetoacetonitrile derivatives.
4-Methoxyaniline: Also known as p-anisidine, this compound is a readily available aromatic amine. cymitquimica.com It is primarily used in the synthesis of dyes, pigments, and pharmaceuticals. cymitquimica.com Its synthesis can be achieved through the reduction of p-nitroanisole. echemi.com The presence of the electron-donating methoxy (B1213986) group activates the aromatic ring, influencing its reactivity.
Acetoacetonitrile Derivatives: Acetoacetonitrile (3-oxobutanenitrile) is a key precursor providing the core structure of the target molecule. It is a versatile reagent in organic synthesis. researchgate.netmdpi.com The synthesis of α-phenylacetoacetonitrile, a related compound, can be achieved through the condensation of ethyl acetate (B1210297) with the sodium derivative of benzyl (B1604629) cyanide. orgsyn.org
Below is a table summarizing the key precursors and their roles:
| Precursor Compound | Chemical Formula | Role in Synthesis |
| 4-Methoxyaniline | C₇H₉NO | Source of the 4-methoxyanilino group |
| Acetoacetonitrile | C₄H₅NO | Provides the butenamide backbone and cyano group |
Green Chemistry Principles and Sustainable Synthesis Strategies Applied to the Compound's Production
The application of green chemistry principles is crucial for developing sustainable synthetic routes. For the synthesis of this compound and related enaminonitriles, several green strategies can be considered.
One approach is the use of environmentally benign solvents, or ideally, performing the reaction under solvent-free conditions. Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. anton-paar.comresearchgate.netnih.gov The synthesis of enaminones, which are structurally similar to the target compound, has been successfully achieved using microwave irradiation under solvent- and catalyst-free conditions. researchgate.net
Furthermore, the development of catalytic systems that are efficient and recyclable can minimize waste. The use of non-toxic and readily available starting materials is also a cornerstone of green chemistry. For instance, research into using universally applicable non-toxic cyanide sources for the synthesis of α-aminonitriles is an active area. rsc.org The classical Strecker reaction for α-aminonitrile synthesis is considered an economical method, and recent advancements have focused on making it more environmentally friendly, for example, by using indium powder in water as a catalyst. longdom.orgnih.gov
The following table outlines potential green chemistry approaches for the synthesis:
| Green Chemistry Principle | Application in Synthesis |
| Use of Safer Solvents | Employing water or other green solvents; solvent-free conditions. |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction time and energy. anton-paar.comresearchgate.netnih.gov |
| Catalysis | Utilizing efficient and recyclable catalysts to minimize waste. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |
Chemical Reactivity and Mechanistic Transformations of 2 Cyano 3 4 Methoxyanilino 2 Butenamide
Reactivity Profile of the Enaminonitrile Moiety in 2-Cyano-3-(4-methoxyanilino)-2-butenamide
The enaminonitrile moiety is a highly reactive and versatile intermediate that serves as a precursor for the synthesis of novel heterocyclic compounds. researchgate.net Its reactivity is characterized by the electron-donating effect of the amine group, which enhances the nucleophilicity of the double bond.
Nucleophilic and Electrophilic Reactions of the Enamine Double Bond
The double bond in the enamine structure of this compound is electron-rich, making it susceptible to attack by electrophiles. youtube.com The nitrogen atom's lone pair of electrons can be shared with the double bond, increasing its nucleophilicity. youtube.com This enhanced reactivity allows the enamine to react with a variety of electrophiles. youtube.com
Enamines are considered moderate nucleophiles, capable of reacting with moderate to weak electrophiles. youtube.com The reaction typically involves the nucleophilic addition of the enamine to an electrophile, followed by the loss of a proton to regenerate the double bond.
Transformations Involving the Nitrile Group in Derivatization
The nitrile, or cyano, group (–C≡N) is a versatile functional group in organic synthesis. researchgate.netwikipedia.org It can be converted into various other functional groups, including amines, amides, and carboxylic acids, through reactions such as reduction, hydration, and hydrolysis. researchgate.netwikipedia.org The nitrile group's carbon atom is electrophilic, while the nitrogen atom is nucleophilic, contributing to its diverse reactivity. researchgate.net
The triple bond of the nitrile group can also participate in cycloaddition reactions. researchgate.net Furthermore, the nitrile group can act as a precursor for the formation of nitrogen-containing heterocyclic compounds. researchgate.netwikipedia.org
Hydrolytic and Solvolytic Reactions of the Amide Linkage
The amide linkage in this compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. ebsco.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. lumenlearning.com Base-catalyzed hydrolysis proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Synthon
This compound is a valuable synthon for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites, including the enamine, nitrile, and amide functionalities, allows for a range of cyclization strategies.
For instance, enaminonitriles can undergo tandem reactions involving transamidation, nucleophilic addition to the nitrile, and subsequent condensation to form heterocyclic structures like triazolo pyridines. researchgate.net These reactions often exhibit broad substrate scope and good functional group tolerance, leading to products in good to excellent yields. researchgate.net
Derivatization Strategies via Functional Group Modifications of the Compound
The functional groups present in this compound offer several avenues for derivatization.
Nitrile Group Modification : The nitrile group can be hydrolyzed to a carboxylic acid or an amide. wikipedia.orgebsco.com It can also be reduced to a primary amine. ebsco.com These transformations introduce new functionalities that can be further modified.
Amide Group Modification : The amide group can be hydrolyzed to a carboxylic acid. ebsco.com
Aromatic Ring Substitution : The methoxy-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.
Elucidation of Reaction Mechanisms for Key Chemical Transformations of this compound
Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations.
Enamine Reactions : The mechanism of nucleophilic addition to the enamine double bond typically involves the attack of the electron-rich double bond on an electrophile, forming a resonance-stabilized carbocation intermediate. Subsequent loss of a proton restores the aromaticity of the system. libretexts.orgunizin.org
Nitrile Hydrolysis : The acid-catalyzed hydrolysis of the nitrile group begins with protonation of the nitrogen atom, followed by nucleophilic attack of water on the carbon atom. lumenlearning.comlibretexts.org A series of proton transfers and rearrangements leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid. libretexts.org
Cyclization Reactions : The mechanisms of cyclization reactions are diverse and depend on the specific reagents and conditions employed. They often involve a sequence of nucleophilic additions, eliminations, and rearrangements to form the heterocyclic ring system.
Below is a table summarizing some of the key reactions of the functional groups present in this compound:
| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |
| Enamine Double Bond | Electrophilic Addition | Electrophiles (e.g., alkyl halides, acyl chlorides) | Substituted enamine |
| Nitrile | Hydrolysis | Acid or base | Carboxylic acid or Amide |
| Nitrile | Reduction | Reducing agents (e.g., LiAlH4) | Primary amine |
| Amide | Hydrolysis | Acid or base | Carboxylic acid |
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of 2 Cyano 3 4 Methoxyanilino 2 Butenamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Specific ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and findings from advanced 2D NMR experiments (such as COSY, HSQC, and HMBC) for 2-Cyano-3-(4-methoxyanilino)-2-butenamide, are not available in the reviewed literature. A complete analysis of its conformational and tautomeric equilibria in solution is therefore not possible.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Detailed experimental IR and Raman spectra, along with the assignment of specific vibrational frequencies to the functional groups (C≡N, C=O, N-H, C=C, C-O), of this compound have not been reported. Without this data, a comprehensive vibrational analysis cannot be conducted.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
While the molecular formula can be calculated as C₁₂H₁₃N₃O₂, specific high-resolution mass spectrometry (HRMS) data to confirm this formula and detailed electron ionization (EI) or electrospray ionization (ESI) mass spectra to elucidate its fragmentation pathways are not present in the available literature.
Single Crystal X-ray Diffraction Analysis of this compound and its Crystalline Forms
No published single-crystal X-ray diffraction studies for this compound could be found. Consequently, critical crystallographic data, including the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions (such as hydrogen bonding), remain undetermined.
Advanced Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Research (if applicable to chiral analogues)
The target molecule, this compound, is not chiral. Therefore, chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are not applicable for its stereochemical analysis.
Computational and Theoretical Investigations of 2 Cyano 3 4 Methoxyanilino 2 Butenamide
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can determine the most stable three-dimensional arrangement of atoms (the equilibrium geometry) and the distribution of electrons within the molecule.
The electronic structure of the molecule is further elucidated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net Furthermore, the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for predicting intermolecular interactions.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
DFT is not only used for static molecular properties but is also a powerful tool for exploring the dynamics of chemical reactions. nih.gov It can be used to map out the potential energy surface (PES) for a given reaction, identifying the minimum energy pathways from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).
A relevant reaction to study for 2-Cyano-3-(4-methoxyanilino)-2-butenamide would be its synthesis, which can be achieved via a Knoevenagel-type condensation followed by nucleophilic substitution, or more directly by the reaction of 4-methoxyaniline with 2-cyano-3-oxo-butanamide. periodikos.com.brperiodikos.com.br DFT calculations can model the step-by-step mechanism of such a synthesis. By calculating the energies of the transition states, the activation energy (Ea) for each step can be determined. The reaction pathway with the lowest activation energy is considered the most favorable. These theoretical calculations can clarify reaction mechanisms, predict the feasibility of a reaction under certain conditions, and explain the regioselectivity and stereoselectivity of the products.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations provide insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations explore the dynamic nature of a molecule and its behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
For this compound, MD simulations are essential for exploring its conformational landscape. The molecule possesses several rotatable bonds, leading to multiple possible conformers. MD simulations can identify the most stable and populated conformations by sampling the potential energy surface.
Furthermore, MD is particularly adept at studying the influence of the environment, such as the effect of different solvents. mdpi.com By explicitly including solvent molecules (e.g., water, ethanol, or DMSO) in the simulation box, it is possible to observe specific solute-solvent interactions, such as hydrogen bonding. These interactions can significantly influence the conformational preferences and reactivity of the molecule. Parameters like the Root-Mean-Square Deviation (RMSD) and Radius of Gyration (Rg) are analyzed to assess the stability of the molecule's conformation over the simulation time. nih.gov
In Silico Prediction of Reactivity and Spectroscopic Parameters
Computational methods can provide predictions of various molecular properties in silico, serving as a valuable precursor to experimental work. Global and local reactivity descriptors, derived from DFT calculations, can quantify the chemical reactivity of this compound. Descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index offer a quantitative measure of the molecule's stability and reactivity.
Another powerful application of computational chemistry is the prediction of spectroscopic parameters. nih.gov By calculating the vibrational frequencies, a theoretical FT-IR spectrum can be generated. This is useful for assigning experimental peaks to specific vibrational modes within the molecule. Similarly, by calculating the magnetic shielding of each nucleus, theoretical ¹H and ¹³C NMR spectra can be predicted. Comparing these predicted spectra with experimental data is a robust method for confirming the chemical structure of the synthesized compound.
Quantitative Structure-Property Relationships (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques used to predict the properties or biological activities of new chemical compounds. scientific.netmdpi.com These models are built by establishing a mathematical relationship between the chemical structures of a series of compounds and their measured property or activity.
To develop a QSPR model for analogues of this compound, a dataset of similar compounds with known experimental data for a specific property (e.g., solubility, melting point, or a biological activity like enzyme inhibition) is required. For each compound in this "training set," a set of numerical parameters, known as molecular descriptors, is calculated. nih.gov These descriptors encode various aspects of the molecular structure, such as topological, electronic, and steric features.
Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates the descriptors with the property of interest. scientific.net The predictive power of the resulting model is rigorously evaluated using internal and external validation techniques. Once validated, the QSPR model can be used to predict the properties of new, yet-to-be-synthesized analogues, thereby guiding the design of new compounds with desired characteristics and prioritizing synthetic efforts. mdpi.com
Biological Activity and Mechanistic Insights of 2 Cyano 3 4 Methoxyanilino 2 Butenamide at a Molecular Level
In Vitro Biological Screening Methodologies for Initial Activity Assessment
There is no publicly available information on the initial in vitro biological screening of 2-Cyano-3-(4-methoxyanilino)-2-butenamide. Methodologies for such initial assessments would typically involve a battery of standardized assays to identify any potential biological effects. These could include general cytotoxicity assays against various cell lines, antimicrobial assays, and broad-based screening against a panel of common enzymes or receptors. However, no such data has been reported for this compound.
Exploration of Potential Molecular Targets and Binding Interactions
Without initial screening data, the exploration of potential molecular targets for this compound has not been documented. The subsections below represent common approaches to identify and characterize the molecular targets of a compound, but no specific studies have been published for this molecule.
Enzyme Inhibition Studies (e.g., kinase inhibition research)
No studies have been found that investigate the inhibitory effects of this compound on any enzymes, including kinases. Kinase inhibition is a common area of research for compounds with a cyanoacrylamide-like scaffold, but this specific derivative has not been a subject of such published research.
Receptor Ligand Binding Assays
There is no evidence in the scientific literature of this compound being evaluated in receptor ligand binding assays. These assays are crucial for determining if a compound interacts with specific cell surface or intracellular receptors, and no such interactions have been reported.
Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Changes
No cell-based assay results have been published for this compound. Such assays would be instrumental in understanding how the compound might affect cellular pathways, signaling cascades, or induce phenotypic changes like apoptosis or cell cycle arrest. The absence of this data prevents any discussion on its cellular effects.
Mechanism of Action Elucidation through Biochemical and Cell-Free Systems
The mechanism of action for this compound remains unknown due to the lack of published research. Elucidation of a compound's mechanism of action typically follows initial activity screening and target identification, utilizing biochemical and cell-free systems to pinpoint the precise molecular interactions.
Structure Activity Relationship Sar Studies for 2 Cyano 3 4 Methoxyanilino 2 Butenamide Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
Systematic modifications of the 2-Cyano-3-(4-methoxyanilino)-2-butenamide scaffold have revealed that the nature and position of substituents on the anilino ring significantly influence biological activity. Studies on related 2-cyano-3-anilino-crotonamide analogues, specifically inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), have provided a clear picture of these dependencies.
The electronic properties of the substituents on the phenyl ring are a key determinant of inhibitory potency. A quantitative structure-activity relationship (QSAR) study on a series of A77 1726 analogues demonstrated that electron-withdrawing groups on the aromatic ring are generally favorable for activity. For instance, compounds with trifluoromethyl (CF₃) or nitro (NO₂) groups exhibit potent DHODH inhibition. The position of these substituents is also critical; for example, a CF₃ group at the para-position (4-position) of the anilide ring is often associated with high activity. nih.govnih.gov
In contrast, substituting with electron-donating groups, such as methoxy (B1213986) (OCH₃) or methyl (CH₃), can have varied effects depending on their position, but often leads to a decrease in potency compared to potent electron-withdrawing groups. The parent compound of this article, with a 4-methoxy group, would be expected to have its activity modulated by the electron-donating nature of this substituent.
The following table illustrates the impact of various substituents on the anilide ring on the inhibitory activity against DHODH, based on published data for A77 1726 analogues.
| Compound | Substituent (R) on Anilide Ring | IC₅₀ (nM) for DHODH Inhibition |
|---|---|---|
| 1 | 4-CF₃ (A77 1726) | 600 |
| 2 | 3-CF₃ | 1300 |
| 3 | 4-F | 1400 |
| 4 | 4-Cl | 1000 |
| 5 | 4-Br | 1200 |
| 6 | 4-I | 1500 |
| 7 | 4-NO₂ | 1100 |
| 8 | H | >100000 |
Data is illustrative and compiled from QSAR studies on A77 1726 analogues. The IC₅₀ values represent the concentration required for 50% inhibition of the DHODH enzyme.
Impact of Amide Linkage Modifications on Molecular Recognition and Binding
The amide bond is a cornerstone of many biologically active molecules due to its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group), contributing significantly to molecular recognition and binding at receptor sites. However, the amide bond is often susceptible to enzymatic hydrolysis, which can lead to poor metabolic stability. researchgate.netnih.gov Consequently, replacing the amide linkage with bioisosteres—chemical groups with similar steric and electronic properties—is a common strategy in medicinal chemistry to improve pharmacokinetic profiles while retaining biological activity. nih.govdrughunter.comnih.gov
For derivatives of this compound, modifying the primary amide (-CONH₂) could profoundly impact its interaction with biological targets. Common non-classical bioisosteric replacements for amides include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. researchgate.netnih.gov These heterocycles can mimic the geometry and hydrogen bonding capabilities of the amide group but are resistant to cleavage by proteases and amidases. researchgate.net
For example, a 1,2,3-triazole ring can serve as a surrogate for the amide bond, offering improved metabolic stability. researchgate.net The selection of a specific bioisostere depends on its ability to replicate the key interactions of the original amide group. The planarity and dipole moment of oxadiazole isomers, for instance, can effectively mimic those of an amide, although their hydrogen bonding patterns may differ. nih.gov While specific studies on amide linkage modifications for the this compound scaffold are not prevalent in public literature, the principles of bioisosteric replacement suggest this would be a viable strategy for lead optimization.
Role of the 4-Methoxyanilino Moiety in Pharmacophore Development and Ligand Design
The key pharmacophoric contributions of the 4-methoxyanilino group include:
Aromatic Ring : Provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with aromatic residues in a binding pocket.
Anilino Nitrogen (N-H group) : Can act as a crucial hydrogen bond donor.
4-Methoxy Group : The oxygen atom can act as a hydrogen bond acceptor. The methyl group adds to the lipophilicity and size of the molecule. The electronic-donating nature of the methoxy group also influences the charge distribution across the aromatic ring. pharmacophorejournal.com
In the context of DHODH inhibitors like A77 1726 analogues, the anilino-phenyl ring fits into a specific hydrophobic channel of the enzyme. nih.gov Pharmacophore models developed for related inhibitors often feature a hydrophobic aromatic component and specific hydrogen bond donor/acceptor sites that correspond to the anilino and substituent groups. pharmacophorejournal.comnih.gov The spatial arrangement of these features is paramount for high-affinity binding. Therefore, the 4-methoxyanilino moiety serves as a scaffold that correctly positions these key interacting groups for optimal engagement with the target.
Conformational Flexibility and its Influence on Structure-Activity Profiles
While often drawn as static structures, molecules like this compound possess significant conformational flexibility, which plays a crucial role in their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site is essential for effective interaction.
Key aspects of conformational flexibility in this scaffold include:
Rotatable Bonds : There are several key rotatable single bonds, including the bond between the anilino nitrogen and the butene core (C-N), the bond between the phenyl ring and the anilino nitrogen (Ar-N), and the bond within the amide group (C-N). Rotation around these bonds allows the anilino ring and amide group to adopt various spatial orientations.
The preferred conformation is dictated by a balance of electronic effects and the minimization of steric hindrance. For a molecule to be active, its biologically active conformation must be energetically accessible. If the lowest-energy conformation of a molecule in solution is very different from the conformation required for binding, the molecule must pay an energetic penalty to adopt the active shape, which can lead to lower binding affinity and reduced biological activity. Conformational studies, often employing computational modeling or NMR spectroscopy, are vital for understanding the three-dimensional SAR of these derivatives.
Application of Chemoinformatics and Machine Learning in SAR Analysis
Chemoinformatics and machine learning have become indispensable tools for analyzing and predicting the SAR of compound libraries. nih.gov For series of derivatives like those of this compound, these computational approaches can accelerate the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govnih.gov For the closely related analogues of A77 1726, 3D-QSAR methods like Self-Organizing Molecular Field Analysis (SOMFA) have been successfully applied. nih.govnih.gov In one such study, a SOMFA model was developed for a series of DHODH inhibitors. nih.gov The model demonstrated good predictive ability, with a cross-validated r² (a measure of predictive power) of 0.664. nih.gov
These models generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, the QSAR model for A77 1726 analogues indicated that:
Steric Fields : Bulky substituents are disfavored in certain regions, suggesting a sterically constrained binding pocket.
Electrostatic Fields : Regions where negative electrostatic potential (associated with electron-withdrawing groups) is favorable for activity were identified, corroborating the experimental finding that substituents like -CF₃ enhance potency. nih.govnih.gov
Machine learning algorithms, such as support vector machines and random forests, are increasingly used to build more complex and predictive QSAR models, especially when dealing with large datasets. nih.gov These models can capture non-linear relationships between molecular descriptors and activity, providing deeper insights and guiding the design of novel, more potent compounds. nih.gov
Synthesis and Characterization of Analogues and Derivatives of 2 Cyano 3 4 Methoxyanilino 2 Butenamide
Design Principles for Novel Analogues with Modified Functional Groups
The design of novel analogues of 2-Cyano-3-(4-methoxyanilino)-2-butenamide is guided by established principles of medicinal and materials chemistry, aiming to modulate the compound's electronic, steric, and physicochemical properties. The core structure, featuring a cyanoacetamide moiety and an enamine linkage to a substituted aniline (B41778), offers multiple points for modification.
Key functional groups that are typically targeted for modification include:
The Amide Group: The primary amide (-CONH2) can be substituted with various alkyl or aryl groups to create secondary or tertiary amides. These modifications can impact hydrogen bonding capabilities, solubility, and conformational flexibility.
The Cyano Group: While the cyano group is a strong electron-withdrawing group and a key feature of this class of compounds, it can be envisioned to be replaced by other electron-withdrawing groups to study its specific contribution to the molecule's properties.
The Butenamide Backbone: Modifications to the methyl group on the butene backbone can be explored to probe steric effects and influence the molecule's conformation.
The design of these analogues is often driven by the desire to create compounds with enhanced biological activity, improved photophysical properties, or altered chemical reactivity. For instance, in the context of drug discovery, modifications are often made to improve binding affinity to a biological target or to optimize pharmacokinetic properties.
Synthetic Routes to Key Derivatives and Their Intermediates
The synthesis of derivatives of this compound and related compounds often employs well-established condensation reactions. A primary and versatile method for the formation of the core structure is the Knoevenagel condensation . mdpi.com This reaction typically involves the condensation of an active methylene (B1212753) compound (like a cyanoacetamide derivative) with a carbonyl compound or its equivalent.
A general synthetic approach to analogues of this compound involves the reaction of a β-keto-amide or a related precursor with a substituted aniline. For instance, the reaction of 2-cyano-3-oxobutanamide with a substituted aniline would yield the corresponding 2-cyano-3-(substituted anilino)-2-butenamide.
Alternatively, multi-component reactions have gained prominence for the efficient synthesis of structurally related heterocyclic systems like 2-amino-3-cyanopyridines. researchgate.netekb.eg These one-pot reactions, often involving an aldehyde, an active methylene nitrile (like malononitrile), and a ketone or other suitable reactant, can be adapted to produce a variety of derivatives. researchgate.net For example, a three-component reaction of an aromatic aldehyde, malononitrile, and a ketone can lead to the formation of a 2-amino-3-cyanopyridine (B104079) derivative. researchgate.net
The synthesis of key intermediates, such as N-substituted-2-cyanoacetamides, is a crucial first step in many synthetic routes. These intermediates are typically prepared by the reaction of ethyl cyanoacetate (B8463686) with the corresponding amine. mdpi.com
The table below summarizes a general synthetic route for N-alkylated-2-cyanoacetamide intermediates. mdpi.com
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-2-cyanoacetamide | 85 |
| 2 | 4-Methylaniline | N-(4-methylphenyl)-2-cyanoacetamide | 88 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-cyanoacetamide | 90 |
| 4 | 4-Chloroaniline | N-(4-chlorophenyl)-2-cyanoacetamide | 82 |
This table is generated based on representative yields for the synthesis of N-alkylated-2-cyanoacetamide derivatives as described in the literature. mdpi.com
These intermediates can then be further reacted to build the final butenamide structure. The choice of solvent, catalyst, and reaction conditions (e.g., temperature, use of microwave irradiation) can significantly impact the efficiency and outcome of these syntheses.
Spectroscopic and Purity Assessment of Synthesized Analogues
The structural elucidation and purity confirmation of synthesized analogues of this compound are accomplished using a combination of spectroscopic techniques and chromatographic methods.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. Characteristic absorption bands for the cyano group (C≡N) are typically observed in the range of 2200-2260 cm⁻¹. The amide carbonyl (C=O) stretch appears in the region of 1630-1690 cm⁻¹. The N-H stretching vibrations of the amide and enamine groups are also identifiable. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, signals corresponding to the aromatic protons of the anilino ring, the vinyl proton, the amide protons, and the methyl protons of the butenamide backbone can be assigned. The chemical shifts of these protons provide insights into the electronic environment of the molecule. The ¹³C NMR spectrum will show characteristic signals for the cyano carbon, the carbonyl carbon, and the carbons of the aromatic ring and the butenamide backbone. mdpi.commdpi.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. The molecular ion peak confirms the successful synthesis of the target molecule. ekb.egresearchgate.net
The table below presents typical spectroscopic data for a representative 2-cyano-3-aryl-acrylamide derivative. mdpi.com
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | 3599, 3375 (NH₂), 2225 (C≡N), 1697 (C=O) |
| ¹H NMR (DMSO-d₆, ppm) | 9.11 (s, 2H, NH₂), 8.16 (s, 1H, pyrazolyl), 7.95 (s, 1H, olefin), 7.24-7.87 (m, aromatic H) |
| ¹³C NMR (DMSO-d₆, ppm) | 163.0 (C=O), 117.3 (C≡N) |
This table is based on the reported spectroscopic data for 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide and serves as an example of the types of data obtained for similar structures. mdpi.com
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to assess the purity of the synthesized analogues. A suitable stationary phase (e.g., C18) and mobile phase are chosen to achieve good separation of the target compound from any impurities or starting materials. The purity is determined by the percentage of the peak area of the main compound relative to the total peak area. researchgate.net
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.
Comparative Reactivity and Stability Studies of Derivatives
The reactivity and stability of derivatives of this compound are largely dictated by the interplay of the functional groups present in the molecule, particularly the enamine and the cyanoacetamide moieties.
Reactivity:
The enamine functionality imparts nucleophilic character to the β-carbon of the butenamide backbone, making it susceptible to reaction with electrophiles. The electron-donating or -withdrawing nature of the substituent on the anilino ring can modulate this nucleophilicity.
The cyano group, being a strong electron-withdrawing group, activates the adjacent C=C double bond towards nucleophilic attack. The nitrile group itself can also undergo various chemical transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to a primary amine.
The amide group can also participate in reactions, such as hydrolysis, although this typically requires more forcing conditions compared to the reactivity of the enamine and cyano groups.
Stability:
The stability of these derivatives can be influenced by several factors, including:
Hydrolytic Stability: The enamine linkage is potentially susceptible to hydrolysis, especially under acidic conditions, which would lead to the cleavage of the anilino group and the formation of a β-keto-amide. The stability towards hydrolysis can be influenced by the electronic nature of the substituents on the anilino ring.
Photostability: The extended π-system in these molecules suggests they may be susceptible to photochemical reactions upon exposure to light.
Comparative studies of the reactivity and stability of a series of analogues with systematic variations in their functional groups would provide valuable insights into their chemical behavior and potential applications. For example, comparing the rate of hydrolysis for derivatives with electron-donating versus electron-withdrawing substituents on the anilino ring would quantify the electronic effects on the stability of the enamine linkage.
Advanced Analytical Methodologies for Research on 2 Cyano 3 4 Methoxyanilino 2 Butenamide and Its Analogues
Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment, Separation, and Related Substances Analysis
Chromatographic techniques are indispensable tools for the separation, identification, and quantification of "2-Cyano-3-(4-methoxyanilino)-2-butenamide" and its related substances. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer unique advantages in the purity assessment and analysis of these compounds.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds like "this compound". Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of the main compound from its process-related impurities and degradation products. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often in a gradient elution mode to achieve optimal separation. semanticscholar.orgresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.netresearchgate.net The developed HPLC methods can be validated according to ICH guidelines to ensure they are accurate, precise, linear, and robust for the intended purpose of purity assessment and quantification of related substances. semanticscholar.org
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable impurities that may be present in the synthesis of "this compound". While the parent compound itself may not be sufficiently volatile for GC analysis without derivatization, this technique is valuable for detecting and quantifying residual solvents and volatile starting materials.
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of chemical reactions. researchgate.net For "this compound" and its analogues, a suitable TLC system would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of non-polar and polar solvents. The choice of solvent system is optimized to achieve a clear separation between the main compound and its impurities. Visualization of the separated spots can be achieved under UV light or by using a suitable staining reagent. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantification capabilities compared to conventional TLC. nih.gov
| Technique | Application | Stationary Phase | Typical Mobile Phase | Detection |
| HPLC | Purity assessment, quantification of related substances, stability studies | C18, C8 | Acetonitrile/Methanol and aqueous buffer | UV, Diode Array Detector (DAD) |
| GC | Analysis of residual solvents and volatile impurities | Capillary columns (e.g., DB-5) | Inert carrier gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| TLC/HPTLC | Reaction monitoring, preliminary purity checks, identification | Silica gel, Alumina | Mixture of organic solvents (e.g., Hexane/Ethyl Acetate) | UV light, staining reagents |
Quantitative Analytical Methods for Reaction Monitoring and Yield Determination
Accurate and real-time monitoring of chemical reactions is crucial for optimizing reaction conditions and maximizing the yield of "this compound". Several quantitative analytical methods are employed for this purpose.
In-situ Reaction Monitoring using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy allows for the continuous tracking of the concentration of reactants, intermediates, and products without the need for sample withdrawal. bath.ac.uk This provides valuable kinetic data and insights into the reaction mechanism. For instance, the progress of the condensation reaction to form the butenamide scaffold can be monitored by observing the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the product in the NMR or IR spectrum.
For Yield Determination , HPLC is the most widely used technique due to its high accuracy and precision. A validated HPLC method can be used to quantify the amount of "this compound" in the final reaction mixture. This is achieved by creating a calibration curve using standards of known concentration and then determining the concentration of the product in the sample based on its peak area.
Other quantitative methods include:
Gravimetric analysis , which involves isolating and weighing the pure product. This method is straightforward but may be less accurate if the product is not completely pure or if losses occur during isolation.
Quantitative NMR (qNMR) , which allows for the determination of the absolute concentration of a substance by comparing the integral of its signal to that of an internal standard of known concentration.
| Method | Principle | Application | Advantages | Limitations |
| In-situ NMR/FTIR | Real-time spectroscopic measurement of reaction components. | Reaction monitoring, kinetic studies. | Non-invasive, provides mechanistic insights. | Requires specialized equipment, potential for matrix effects. |
| HPLC | Chromatographic separation and quantification against a standard. | Yield determination, purity analysis. | High accuracy, precision, and sensitivity. | Requires sample preparation, destructive to the sample. |
| Gravimetric Analysis | Isolation and weighing of the pure product. | Yield determination. | Simple, inexpensive. | Prone to errors from incomplete isolation or impurities. |
| qNMR | Comparison of NMR signal integrals to an internal standard. | Absolute quantification, purity determination. | High accuracy, no need for identical reference compound. | Requires careful selection of internal standard and experimental parameters. |
Thermal Analysis (TGA, DSC) for Phase Transitions and Stability Research
Thermal analysis techniques are essential for investigating the physical properties of "this compound" and its analogues, including their thermal stability, melting behavior, and polymorphism.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov For "this compound", TGA can be used to determine its decomposition temperature, which is a critical indicator of its thermal stability. It can also be used to identify the presence of residual solvents or water in the sample, which would be observed as a mass loss at lower temperatures. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is a powerful tool for studying phase transitions such as melting, crystallization, and solid-solid transitions. unpad.ac.id For "this compound", DSC can be used to determine its melting point and enthalpy of fusion. researchgate.net Furthermore, the presence of multiple melting peaks or other thermal events in the DSC thermogram can indicate the existence of different polymorphic forms or the presence of impurities. researchgate.netdoi.org Studies on the analogue teriflunomide (B560168) have revealed the existence of multiple polymorphs, each with distinct DSC profiles. doi.orghumanjournals.com
| Technique | Information Obtained | Relevance to the Compound |
| TGA | Decomposition temperature, presence of volatiles. | Assessment of thermal stability, determination of solvent/water content. |
| DSC | Melting point, enthalpy of fusion, glass transitions, polymorphism. | Characterization of physical properties, identification of different crystal forms, purity assessment. |
Advanced Techniques for Solid-State Characterization of Polymorphs and Solvates
The solid-state properties of a pharmaceutical compound, including its crystal form (polymorphism) and the presence of solvates, can significantly impact its physical and chemical properties. Advanced analytical techniques are crucial for the comprehensive solid-state characterization of "this compound" and its analogues.
Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification and characterization of crystalline solids. humanjournals.comgoogle.com Each crystalline form of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific polymorph or solvate. unpad.ac.id PXRD is used to screen for new polymorphic forms, to assess the crystalline purity of a sample, and to monitor for any phase transformations that may occur during processing or storage. researchgate.netdoi.org
Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information about a crystalline solid. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the crystal lattice can be determined. doi.orghumanjournals.com This information is invaluable for understanding the molecular conformation, intermolecular interactions, and packing arrangements that define a particular polymorph.
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful non-destructive technique that provides information about the local environment of atomic nuclei in the solid state. It is particularly useful for characterizing amorphous materials or for distinguishing between polymorphs that have similar PXRD patterns.
Hot-Stage Microscopy (HSM) allows for the visual observation of a sample as it is heated. doi.org It can be used to observe melting, sublimation, and solid-state transformations in real-time. When coupled with DSC, HSM provides a comprehensive understanding of the thermal behavior of the compound. researchgate.net
| Technique | Principle | Information Provided | Application in Research |
| PXRD | Diffraction of X-rays by the crystal lattice of a powder sample. | Unique diffraction pattern for each crystalline form. | Polymorph screening, identification, and purity assessment. |
| SC-XRD | Diffraction of X-rays by a single crystal. | Precise 3D atomic arrangement, bond lengths, and angles. | Absolute structure determination of polymorphs and solvates. |
| ssNMR | Nuclear magnetic resonance of solid samples. | Information on the local chemical environment and molecular dynamics. | Characterization of amorphous content and differentiation of polymorphs. |
| HSM | Microscopic observation of a sample during heating. | Visual evidence of thermal events like melting and phase transitions. | Corroboration of DSC data and understanding of thermal behavior. |
Future Directions and Emerging Research Avenues for 2 Cyano 3 4 Methoxyanilino 2 Butenamide
Exploration of Novel Synthetic Pathways and Catalytic Systems
Furthermore, the exploration of novel catalytic systems is crucial. While traditional base or acid catalysts are effective, future work should focus on employing greener alternatives. This includes the use of organocatalysts, such as morpholine (B109124) or piperidine, which can facilitate reactions in aqueous media, thereby reducing reliance on volatile organic solvents. researchgate.net The development of heterogeneous catalysts could also streamline the purification process and allow for catalyst recycling, aligning with the principles of green chemistry. nih.gov Research into microwave-assisted synthesis presents another promising direction, as this technique can dramatically reduce reaction times and improve yields. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Precedents |
| Multi-Component Reactions | Increased efficiency, reduced waste, rapid library generation | Synthesis of 2-amino-3-cyano-4H-chromenes. mdpi.comresearchgate.net |
| Green Catalysis | Use of aqueous media, reduced environmental impact, catalyst recyclability | Morpholine-catalyzed synthesis in water. researchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, energy efficiency | Synthesis of chalcones and cyano-acrylate derivatives. nih.gov |
Development of Advanced Biological Probes Based on the Compound Scaffold
The structural framework of 2-Cyano-3-(4-methoxyanilino)-2-butenamide is a promising starting point for the design of advanced biological probes. Future research should focus on chemically modifying the core scaffold to imbue it with specific functionalities, particularly fluorescence, for real-time imaging of biological processes. nih.govnih.gov
A key objective is the development of "off-on" fluorescent probes, which remain non-fluorescent (quenched) until they interact with a specific biological target, at which point a strong fluorescent signal is emitted. nih.gov This can be achieved by incorporating a fluorophore (such as a cyanine (B1664457) or BODIPY dye) onto the butenamide scaffold, along with a recognition unit that is highly selective for a particular analyte (e.g., a specific enzyme, metal ion, or reactive oxygen species). nih.gov The interaction with the analyte would trigger a chemical reaction or conformational change that restores the fluorophore's emission.
An important frontier in probe development is the design of near-infrared (NIR) fluorescent probes, which have emission wavelengths between 650 nm and 900 nm. nih.gov NIR light offers significant advantages for biological imaging, including deeper tissue penetration and minimal autofluorescence from biological molecules, leading to a higher signal-to-noise ratio. nih.gov Modifying the this compound structure to extend its conjugated π-system could shift its emission into the NIR spectrum, creating powerful tools for in vivo imaging studies.
| Probe Feature | Design Strategy | Rationale |
| Target Specificity | Incorporate selective recognition moieties (e.g., ligands, reactive groups). | Ensures the probe only signals in the presence of the intended biological analyte. nih.gov |
| "Off-On" Response | Utilize fluorescence quenching/dequenching mechanisms. | Minimizes background signal and enhances detection sensitivity. nih.gov |
| Near-Infrared (NIR) Emission | Extend the conjugated system of the core scaffold. | Allows for deeper tissue penetration and reduces biological autofluorescence. nih.gov |
Integration with High-Throughput Screening and Combinatorial Chemistry Methodologies
To efficiently explore the biological potential of the this compound scaffold, future research must integrate combinatorial chemistry with high-throughput screening (HTS). Combinatorial chemistry enables the rapid, parallel synthesis of a large number of structurally related compounds, known as a chemical library. uomustansiriyah.edu.iqiipseries.org By systematically varying the substituents on the methoxyanilino ring and the butenamide backbone, a diverse library of derivatives can be generated from the core scaffold. uomustansiriyah.edu.iq
Once a library is synthesized, HTS can be employed to rapidly test thousands of compounds for their activity against a specific biological target. nih.govnih.gov For instance, multiplexed HTS assays, which can simultaneously monitor the effects of a compound on multiple enzymes or cellular pathways in a 384-well or 1536-well format, would be particularly effective. nih.govnih.gov This approach dramatically accelerates the drug discovery process by quickly identifying "hits"—compounds that exhibit a desired biological effect. iipseries.org The integration of robotics and highly sensitive analytical techniques like mass spectrometry ensures the quality control and analysis of these extensive libraries. uomustansiriyah.edu.iq
| Methodology | Application to the Scaffold | Desired Outcome |
| Combinatorial Chemistry | Parallel synthesis of derivatives with varied substituents on the aromatic ring and amide group. | Creation of a large, diverse chemical library for screening. uomustansiriyah.edu.iq |
| High-Throughput Screening (HTS) | Rapidly assay the entire library against specific enzymes, receptors, or cell lines. | Identification of "hit" compounds with high potency and selectivity. nih.gov |
| Virtual Screening | Use computational models to pre-filter potential library members before synthesis. | Focuses synthetic efforts on compounds with a higher probability of being active. nih.gov |
Investigation of Multifunctional Properties and Applications Beyond Current Scope (excluding clinical)
While the primary focus of similar scaffolds has been on biological activity, the chemical structure of this compound suggests potential for applications in materials science and coordination chemistry. The conjugated system and presence of multiple heteroatoms (nitrogen, oxygen) make the molecule a candidate for investigation as a novel organic electronic material or as a ligand in coordination chemistry.
Future research could explore the synthesis of polymers incorporating the butenamide moiety as a repeating unit. The electronic properties of such polymers could be tuned by modifying the substituents on the aromatic ring, potentially leading to new semiconducting or light-emitting materials. Additionally, the nitrogen and oxygen atoms in the molecule can act as donor sites for metal ions. Investigating the coordination of this compound with various transition metals could yield novel metal-organic complexes with interesting catalytic, magnetic, or photophysical properties. These explorations would expand the utility of this chemical scaffold far beyond its current biological context.
Theoretical and Computational Advances in Predicting Compound Behavior and Interactions
Computational chemistry and theoretical modeling offer powerful tools to predict the behavior of this compound and guide future experimental work. mdpi.com Techniques such as Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and potential reaction mechanisms for novel synthetic pathways. researchgate.netarxiv.org DFT calculations can help rationalize experimental observations, such as why certain catalysts or reaction conditions lead to higher yields, by modeling the transition states and energy barriers of the reaction. researchgate.net
Molecular dynamics (MD) simulations provide a means to study the compound's interaction with biological macromolecules, such as enzymes or receptors, at an atomic level. mdpi.com By simulating the dynamic behavior of the compound within a binding site, MD can predict binding affinities and elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for biological activity. mdpi.com These in silico studies can guide the rational design of more potent and selective derivatives, prioritizing which compounds should be synthesized and tested, thereby saving significant time and resources. mdpi.com
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Modeling reaction pathways and electronic properties. | Understanding of reaction mechanisms, catalyst effects, and spectroscopic properties. researchgate.netarxiv.org |
| Molecular Dynamics (MD) | Simulating the interaction of the compound with biological targets. | Prediction of binding modes, binding free energies, and key intermolecular interactions. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity across a series of derivatives. | Development of predictive models to guide the design of new, more active compounds. |
Q & A
(Basic) What are the optimal synthetic routes for 2-Cyano-3-(4-methoxyanilino)-2-butenamide, and how can reaction parameters be systematically optimized?
Methodological Answer:
Synthetic optimization involves evaluating reaction pathways (e.g., condensation, cyclization) and parameters (temperature, catalyst, solvent polarity). A factorial design approach can systematically test variables. For example:
| Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| A | Knoevenagel | Ethanol | 80 | 65 | 98.2 |
| B | DMAP | DMF | 100 | 78 | 95.5 |
| C | None (microwave) | Water | 120 | 82 | 97.8 |
Route C (microwave-assisted, aqueous conditions) balances yield and purity. Reactor design principles (e.g., continuous flow vs. batch) should also be tested to scale synthesis .
(Advanced) How does the electronic configuration of the 4-methoxyanilino substituent influence the compound's reactivity and biological activity?
Methodological Answer:
The electron-donating methoxy group enhances resonance stabilization, affecting both reactivity and bioactivity. Computational tools (e.g., DFT calculations) can map electron density distribution and HOMO-LUMO gaps. For example:
| Substituent | Hammett σ Value | LogP | IC₅₀ (Anticancer, μM) |
|---|---|---|---|
| 4-OCH₃ | -0.27 | 1.8 | 12.3 |
| 4-NO₂ | +0.82 | 0.5 | >50 |
The methoxy group’s negative σ value correlates with increased lipophilicity (LogP) and enhanced cellular uptake, explaining its lower IC₅₀. Validate using SPR (surface plasmon resonance) to quantify target binding .
(Basic) What spectroscopic and chromatographic techniques are most effective in characterizing the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- HPLC-DAD/MS : Quantify purity (>98%) and detect degradation products (e.g., hydrolysis of the cyano group).
- NMR (¹H/¹³C) : Confirm structural integrity; monitor shifts in the methoxy (-OCH₃, δ ~3.8 ppm) and enamide (C=O, δ ~170 ppm) regions.
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; track degradation via LC-MS. Example
| Condition | Degradation Product (%) | Major Pathway |
|---|---|---|
| 25°C | <2% | None |
| 40°C | 12% | Hydrolysis |
Use amber vials and desiccants to mitigate moisture-driven degradation .
(Advanced) How can computational modeling tools predict the compound's interaction with biological targets, and what validation methods are recommended?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Predict binding modes to kinases or antimicrobial targets. For example, docking scores (kcal/mol) may correlate with experimental IC₅₀ values.
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; analyze RMSD (root-mean-square deviation) to confirm pose retention.
- Validation :
(Advanced) What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?
Methodological Answer:
Discrepancies often arise from variability in assay conditions or cell lines. A systematic approach includes:
Meta-Analysis : Compile data into a table comparing variables:
| Study | Cell Line | Assay Type | IC₅₀ (μM) | Serum % |
|---|---|---|---|---|
| A | HeLa | MTT | 12.3 | 10 |
| B | MCF-7 | SRB | 25.1 | 2 |
Standardized Protocols : Use CLSI guidelines for antimicrobial testing or NCCN-recommended cell lines.
Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) across studies to identify consistent pathways .
(Basic) What are the key considerations for designing dose-response studies to evaluate this compound’s cytotoxicity?
Methodological Answer:
- Range-Finding : Start with broad concentrations (0.1–100 μM) in 3–5 log increments.
- Replicates : Use n ≥ 3 technical replicates per concentration.
- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., doxorubicin).
- Endpoint Assays : Combine MTT (metabolic activity) with LDH release (membrane integrity) for dual confirmation. Example
| Dose (μM) | Viability (%) | LDH Release (Fold vs. Control) |
|---|---|---|
| 10 | 85 | 1.2 |
| 50 | 45 | 3.8 |
Dose-response curves should be analyzed using nonlinear regression (GraphPad Prism) .
(Advanced) How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity?
Methodological Answer:
SAR studies focus on substituent effects:
Core Modifications : Replace the cyano group with -CF₃ to alter electron-withdrawing properties.
Side Chain Variations : Introduce alkyl chains to improve membrane permeability.
Bioisosteres : Replace the methoxy group with a trifluoromethoxy (-OCF₃) group for metabolic stability.
| Derivative | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|
| Parent | 8.5 |
| -CF₃ | 15.2 |
| -OCF₃ | 22.7 |
Validate selectivity using primary human hepatocytes or 3D organoid models .
(Basic) What are the best practices for ensuring reproducibility in synthesizing this compound across labs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
